molecular formula C9H9BrO3 B3060420 Methyl 2-(3-bromo-4-hydroxyphenyl)acetate CAS No. 34918-57-5

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate

Cat. No.: B3060420
CAS No.: 34918-57-5
M. Wt: 245.07 g/mol
InChI Key: FYKFTMDYVSKEGK-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is a complex organic compound with a molecular weight of 245.07 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a lewis base . This interaction can lead to changes in the target’s structure or function. More detailed information about this compound’s interaction with its targets is currently unavailable and requires further investigation.

Biochemical Pathways

Brominated compounds are often involved in halogenation reactions, which can impact various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability

Result of Action

Given the compound’s potential to form halogen bonds with its targets, it may induce structural or functional changes at the molecular level . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other molecules in its environment. More research is needed to fully understand how these and other environmental factors influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate typically begins with commercially available 3-bromo-4-hydroxybenzaldehyde.

    Esterification Reaction: The aldehyde group of 3-bromo-4-hydroxybenzaldehyde is first converted to the corresponding carboxylic acid using an oxidation reaction.

    Reaction Conditions: The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of new drugs due to its potential biological activity.

Industry:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is unique due to the presence of both bromine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations .

Properties

IUPAC Name

methyl 2-(3-bromo-4-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKFTMDYVSKEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442820
Record name methyl 3-bromo-4-hydroxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34918-57-5
Record name methyl 3-bromo-4-hydroxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromine (16.59 g, 104 mmol) in chloroform (25 mL) was added dropwise to a stirred, cooled (0° C.) mixture of methyl 4-hydroxyphenylethanoate (17.25 g, 104 mmol) and acetic acid (10 mL) in chloroform (140 mL). The mixture was stirred at 0° C. for 1 h., diluted with dichloromethane (100 mL), washed with water (2×200 mL) and brine (200 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (25.43 g, 100%). 1H NMR (360 MHz, CDCl3) δ7.39 (1 H, d, J 2.0 Hz), 7.12 (1 H, dd, J 8.3, 2.0 Hz), 6.96 (1 H, d, J 8.3 Hz), 5.54 (1 H, br s), 3.70 (3 H, s), and 3.54 (2 H, s).
Quantity
16.59 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxyphenylacetate (10.5 g, 63.0 mmol) was dissolved in acetic acid (200 mL) and the solution was stirred while bromine (150 mL, 0.463 M in acetic acid, 69.5 mmol) was added over 60 minutes. The mixture was stirred overnight and then concentrated by evaporation. Product was purified from the residue over 300 g of silica gel (hexanes/ethyl acetate 5:1) to give methyl 3-bromo-4-hydroxyphenylacetate (11.9 g).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Bromo-4-hydroxyphenylacetic acid (12.0 g, 0.052 mol) was dissolved in methanol and the solution was stirred at room temperature while thionyl chloride (ten drops) was added. The mixture was stirred for two hours and then concentrated under reduced pressure. The residue was taken up in saturated aqueous sodium bicarbonate and the solution extracted with diethyl ether (×3). The organic layers were collected, washed with water and brine, dried over MgSO4 and concentrated in vacuo to give methyl-3-bromo-4-hydroxyphenylacetate as a golden oil (12.6 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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